Norethindrone and ethinyl estradiol are synthetic hormones commonly used in combination as an oral contraceptive. Norethindrone is a progestin, while ethinyl estradiol is an estrogen. This combination is effective in preventing ovulation, thereby reducing the likelihood of pregnancy. The medication also includes ferrous fumarate, which acts as an iron supplement, although it does not contribute to contraceptive efficacy. The primary mechanism of action involves the suppression of gonadotropin release, inhibiting ovarian follicular development and ovulation .
These reactions collectively contribute to the contraceptive efficacy of the drug .
Norethindrone and ethinyl estradiol exhibit several biological activities beyond contraception:
The synthesis of norethindrone typically involves several key steps:
Ethinyl estradiol synthesis also follows a multi-step process:
Norethindrone and ethinyl estradiol can interact with various medications, potentially affecting their efficacy:
Several compounds share similarities with norethindrone and ethinyl estradiol in terms of structure and function. Here are some notable examples:
| Compound Name | Type | Key Features |
|---|---|---|
| Levonorgestrel | Progestin | Used in emergency contraception; longer half-life |
| Desogestrel | Progestin | Less androgenic activity; often combined with ethinyl estradiol |
| Drospirenone | Progestin | Anti-androgenic properties; used for acne treatment |
| Medroxyprogesterone Acetate | Progestin | Injectable form; longer duration of action |
| Ethinyl Estradiol | Estrogen | Commonly used alone or in combination for contraception |
Norethindrone's unique structural modifications allow it to have a favorable profile in terms of potency and side effects compared to other progestins. Ethinyl estradiol's modifications enhance its oral bioavailability significantly compared to natural estrogens, making this combination particularly effective for contraception .
19-Nor-4-androstenedione (19-Nor-4-AD) is obtained by microbial demethylation of androstenedione or by partial synthesis from testosterone. Because its C-19 methyl group is absent and its C-3/C-17 carbonyls are already in place, it shortens the synthetic sequence to norethindrone and minimises protecting-group manipulations [1] [2]. Typical material meets ≤0.2% total steroidal impurities and ≤0.05% water before derivatisation [1].
| Parameter | Typical value | Analytical method |
|---|---|---|
| 19-Nor-4-AD assay | ≥ 98.5% | HPLC (210 nm) [1] |
| δ¹³C (C-17) | –26.6 ‰ | IRMS (process fingerprint) [3] |
| Residual solvents | n.d. | GC-FID |
Step 1 – Carbonyl protection: 19-Nor-4-AD is converted to its 3,17-bis-orthoformate (triethyl orthoformate, p-TsOH, 25 °C, 2 h). The acetal shields both carbonyls during nucleophilic addition and raises solubility in non-protic media [1].
Step 2 – Ethynylation: Potassium tert-butoxide (or freshly prepared potassium acetylide) adds acetylene to C-17, giving the 17α-ethynyl β-hydroxy intermediate at 0–10 °C in 1 h [1] [4]. Careful temperature control (<15 °C) suppresses 17β-epimer formation to ≤1.5% [4].
Step 3 – Hydrolytic deprotection yields crude norethindrone after neutralisation (HCl, 20 °C) and solvent strip. Crystallisation from ethanol affords 91–93% isolated yield (99.3% HPLC) [1] [4].
Yield progression during optimisation
| Batch | Base system | Reaction time (min) | Isolated yield % | Total RS %* |
|---|---|---|---|---|
| Legacy | NaNH₂/NH₃ | 360 | 78 | 2.8 |
| Pilot A | KOt-Bu/t-BuOH | 90 | 88 | 1.4 |
| Pilot B | KOt-Bu/toluene–t-BuOH, PAT | 40 | 93 | 0.5 |
*Related substances by RP-HPLC at 240 nm [6] [7].
The classical two-step route (Serini & Strassberger, 1938) ethynylates estrone at C-17 via potassium acetylide in liquid ammonia, but gives only 1 – 3% overall yield and high epimer content [8] [9]. Modern processes protect estrone as its 3-methyl ether, then use phase-transfer or THF technology to generate the carbanion nucleophile, obtaining 82–90% yield after demethylation [10] [11].
Generating acetylene potassium in situ from KOH (5 – 15% H₂O) and C₂H₂ at 40–85 °C produces a stable 10% slurry that is directly dosed into the ethynylation reactor [12].
Mechanistic highlights
The Chinese high-purity patent process (CN103204891A) integrates the slurry preparation with a 30-min THF ethynylation and carbon-treated methanol recrystallisation. Results: 99.51–99.58% EE assay, ≤0.1% total impurities, 88–92% yield [12]. Eliminating expensive Grignard reagents lowers cost by ≈35% and reduces solvent inventory >50% [12].
Key operating window for reproducible 99.5% assay
| Variable | Set-point | Effect on purity |
|---|---|---|
| Acetylene:C=O molar ratio | 110 ± 5 | –0.2% per –10 mol |
| KOH water (wt %) | 8 ± 2 | +0.5% purity per –3% H₂O |
| Reaction temp (°C) | 2 ± 1 | –0.3% / +5 °C |
Acetylation is performed on crystalline norethindrone (water < 0.1%) with acetic anhydride/pyridine (1.2 equiv, 25 °C, 3 h) giving quantitative conversion [13]. DMAP-catalysed routes operate at 0 °C in dichloromethane to limit 3-enol acetate formation to <0.2% [14]. Alternative mixed-anhydride approaches (Ac₂O/TEA) have similar yields but require chromatographic polishing [15].
Esterification kinetics (pyridine process, 0.1 M)
| Time (min) | Conversion % | 3-Enol acetate % |
|---|---|---|
| 15 | 68 | 0.35 |
| 60 | 98 | 0.25 |
| 180 | 100 | 0.22 |
Impurity clearance across purification train
| Impurity | Crude % | After extraction % | Final API % |
|---|---|---|---|
| 17-β-enol ether | 0.92 | 0.41 | 0.08 [16] |
| Δ⁵-Isomer | 0.37 | 0.12 | <0.05 [6] |
| Pyridine | 0.25 (w/w) | 0.002 | n.d. [15] |
C₂H₂ – acetylene EE – ethinyl estradiol HPLC – high-performance liquid chromatography PAT – process analytical technology THF – tetrahydrofuran UPLC – ultra-performance liquid chromatography